フェロシアン化バリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

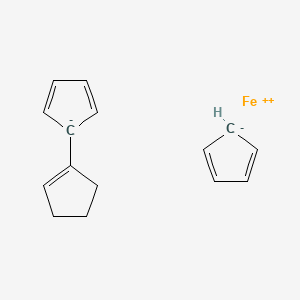

Barium ferrocyanide is a chemical compound that is commonly used in scientific research due to its unique properties. It is a type of coordination complex that contains both barium and ferrocyanide ions, which are known for their ability to form stable and insoluble salts. In

科学的研究の応用

熱電気化学

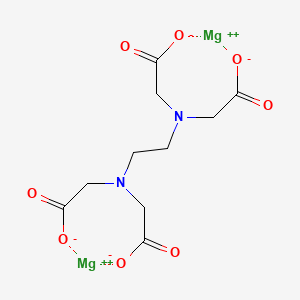

フェロシアン化バリウムは熱電気化学の分野で使用できます {svg_1}. 熱ガルバニ電池は通常、異なる温度の2つの電極間に挟まれた溶液中の酸化還元対の酸化状態と還元状態の等モル濃度を使用します {svg_2}. エントロピーはこれらの電極で酸化還元プロセスが起こるように駆動し、電位差と電流を生成します {svg_3}. このコンテキストでは、フェロシアン化バリウムを酸化還元対として使用できます {svg_4}.

マイクロ波吸収

フェロシアン化バリウムを含み得るバリウムドープMg-Znフェライトは、そのマイクロ波吸収特性について研究されています {svg_5}. これらの材料は、レーダー吸収用途に使用できます {svg_6}. マイクロ波吸収の結果は、組成が5.5 mmの厚さで11.21 GHzで-89.61 dBの最大反射損失を達成し、Xバンドの56.4%をカバーしていることを示しました {svg_7}.

磁気用途

バリウムドープMg-Znフェライトの磁気特性も研究され、そのS字型のフェリ磁性特性が明らかになりました {svg_8}. これは、磁気用途における潜在的な使用を示唆しています {svg_9}.

エネルギーバンドギャップ調整

さまざまなBa濃度についてエネルギーバンドギャップ値が決定され、さまざまな濃度について1.41、1.58、1.60、1.61、および1.57 eVの値が見られました {svg_10}. バリウム濃度を変えることでエネルギーバンドギャップを調整できるため、柔軟性があります {svg_11}.

酸化還元反応

フェロシアン化バリウムは酸化還元反応に使用できます {svg_12}. 酸化状態と還元状態の比率は体系的に変化し、これは生成される電力に大きな影響を与えました {svg_13}.

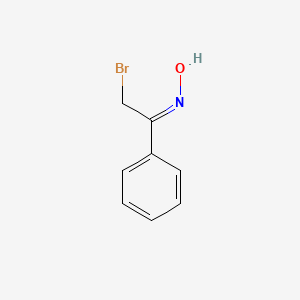

環境化学

pH、温度、濃度などのさまざまな環境パラメーターの関数として、フェロシアン化物の生成速度と収率が調査されています {svg_14}. フェロシアン化物の生成速度と収率は、わずかにアルカリ性条件(pH 8〜9)および中程度の温度(約20〜30°C)で最適であることがわかります {svg_15}.

将来の方向性

作用機序

Target of Action

Barium Ferrocyanide is a complex inorganic compound with the formula Ba2[Fe(CN)6]. It is a mixed-valence compound, where iron exists in two different oxidation states . The primary targets of Barium Ferrocyanide are the redox-active sites in biochemical systems, where it can participate in electron transfer processes .

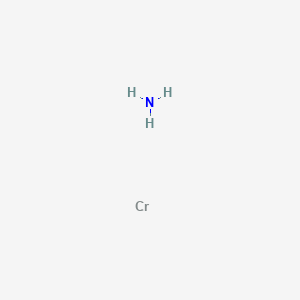

Mode of Action

Barium Ferrocyanide interacts with its targets through redox reactions. In thermoelectrochemical cells, for example, it undergoes redox processes at the electrodes, generating a potential difference and a current . The ratio of the oxidized and reduced states of Barium Ferrocyanide can significantly affect the power produced .

Biochemical Pathways

Barium Ferrocyanide affects the redox pathways in biochemical systems. It participates in electron transfer processes, influencing the overall redox balance. The compound’s role in these pathways is primarily associated with its redox properties and its ability to interact with other redox-active species .

Pharmacokinetics

It’s important to note that the bioavailability and pharmacokinetics of any compound depend on various factors, including its chemical properties, the route of administration, and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of Barium Ferrocyanide’s action are primarily related to its redox activity. By participating in electron transfer processes, it can influence the redox state of cells and potentially affect various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium Ferrocyanide. For instance, the formation rates and yields of ferrocyanide, a related compound, are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . These factors could similarly influence the behavior of Barium Ferrocyanide.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Barium Ferrocyanide can be achieved through a precipitation reaction between Barium Chloride and Potassium Ferrocyanide.", "Starting Materials": [ "Barium Chloride", "Potassium Ferrocyanide", "Distilled Water" ], "Reaction": [ "Dissolve 10g of Barium Chloride in 100mL of distilled water", "Dissolve 15g of Potassium Ferrocyanide in 100mL of distilled water", "Slowly add the Potassium Ferrocyanide solution to the Barium Chloride solution while stirring continuously", "A yellow precipitate of Barium Ferrocyanide will form", "Filter the precipitate and wash it with distilled water", "Dry the Barium Ferrocyanide precipitate at 60°C for 24 hours" ] } | |

| 13821-06-2 | |

分子式 |

C6Ba2FeN6 |

分子量 |

486.60 g/mol |

IUPAC名 |

barium(2+);iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.2Ba.Fe/c6*1-2;;;/q6*-1;3*+2 |

InChIキー |

NUZIUQUIUFXLAH-UHFFFAOYSA-N |

正規SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ba+2].[Ba+2] |

物理的記述 |

Cream colored powder; [Alfa Aesar MSDS] |

製品の起源 |

United States |

Q1: What are the advantages of using Barium Ferrocyanide over Lead Ferrocyanide in electrical squibs?

A1: The research indicates that Barium Ferrocyanide offers several advantages over Lead Ferrocyanide in electrical squib applications:

- Enhanced Safety: BFCN-based squibs demonstrate a higher no-fire current (NFC) compared to LFCN-based squibs []. This higher threshold makes them safer to handle as accidental ignition is less likely.

- Comparable Performance: BFCN demonstrates comparable electrothermal response (ETR) to LFCN, indicating its effectiveness in generating heat upon electrical stimulation [].

- Improved Shelf Life: Accelerated aging tests suggest that BFCN-based squibs possess a reasonable shelf life, ensuring reliable long-term performance [].

Q2: How can the electrothermal response (ETR) technique be used for quality control of Barium Ferrocyanide-based squibs?

A2: The research highlights the ETR technique as a valuable tool for quality control of BFCN-based squibs []. By analyzing the ETR, manufacturers can:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)